3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzo[d][1,2,3]triazin-4(3H)-one core, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division . As a result, the compound disrupts cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s action affects the cell cycle and apoptosis pathways . By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption triggers the intrinsic apoptosis pathway, leading to programmed cell death .
Pharmacokinetics
In silico studies suggest that the compound possessesdrug-like properties , implying it may have suitable ADME properties for therapeutic use.
Result of Action
The compound’s action results in cell cycle arrest and the induction of apoptosis . It has demonstrated cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound’s ability to induce apoptosis was confirmed through various biological studies, including acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine compounds , it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with diols or other suitable reagents under mild conditions.
Attachment of the Hydroxyphenyl Group: This step involves the substitution reaction where the hydroxyphenyl group is introduced to the piperazine ring using reagents like phenols and appropriate catalysts.
Construction of the Benzo[d][1,2,3]triazin-4(3H)-one Core: This involves the cyclization of suitable precursors under specific conditions to form the triazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under appropriate conditions.
Reduction: The carbonyl group in the triazinone ring can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the triazinone ring would produce alcohol derivatives.
Scientific Research Applications
3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating neurological disorders and other diseases
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Benzo[d]imidazol-2-amine derivatives: These compounds have similar core structures and are used in various therapeutic applications.
Uniqueness
What sets 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18-8-4-3-7-17(18)23-11-13-24(14-12-23)19(27)9-10-25-20(28)15-5-1-2-6-16(15)21-22-25/h1-8,26H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMCTSMIHSUFNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.